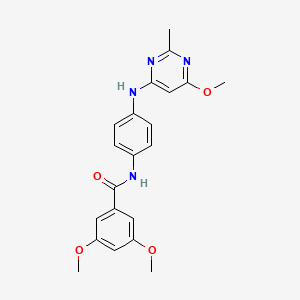

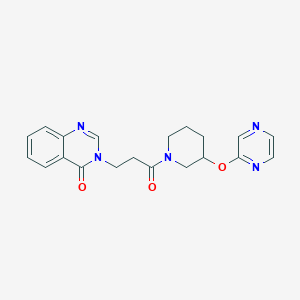

![molecular formula C16H14ClN5O2 B2898529 2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione CAS No. 1628618-35-8](/img/structure/B2898529.png)

2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione

Descripción general

Descripción

The compound is a derivative of [1,2,4]Triazolo[1,5-a]pyridine . [1,2,4]Triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that is found in numerous natural products exhibiting immense biological activities .

Synthesis Analysis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Chemical Reactions Analysis

The synthesis of the compound involves a tandem reaction that includes a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal and pharmaceutical chemistry . Additionally, the development of more sustainable methodologies for the synthesis of such compounds is an actively pursued area of research .

Propiedades

IUPAC Name |

7-chloro-5-methyl-2-[2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)ethyl]-3H-pyrrolo[3,4-c]pyridine-1,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-20-8-10-9-21(15(23)13(10)14(17)16(20)24)7-5-11-18-12-4-2-3-6-22(12)19-11/h2-4,6,8H,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVQBYKENDMYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CN(C(=O)C2=C(C1=O)Cl)CCC3=NN4C=CC=CC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2898447.png)

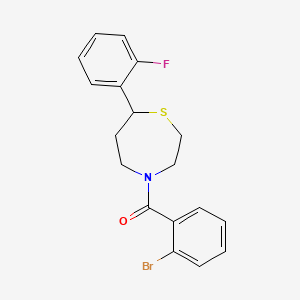

![2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2898449.png)

![Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate](/img/structure/B2898458.png)

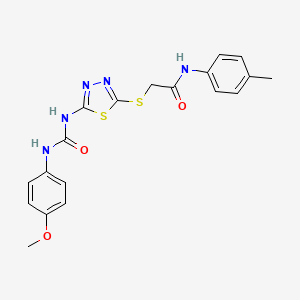

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2898460.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2898463.png)

![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)